molecular formula C8H6O7S B8772342 2-sulfoterephthalic Acid CAS No. 4991-22-4

2-sulfoterephthalic Acid

Cat. No. B8772342
M. Wt: 246.20 g/mol
InChI Key: RAADBCJYJHQQBI-UHFFFAOYSA-N
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Patent
US05384411

Procedure details

A 500 ml 3-neck flask equipped with an air condenser (connected to Drierite tube), stirrer and thermometer, was charged with terephthalic acid (100 g), oleum (190 g, 3.76 mol of 27-33%) and mercury (2.7 g). The light brown solution was stirred at 255°-260° C. for 7 hours. The color of the mixture changed to dark brown. The reaction mixture was cooled overnight to room temperature, a precipitate had formed. The mixture was then poured very slowly and portionwise into a beaker of ice cold water, (132 ml), whereupon a homogenous solution was formed. Upon cooling, a precipitate formed and the whole was allowed to stand for 2 hours. The precipitate was filtered. The solid acid thus obtained was dissolved in 750 ml of hot H2O, charcoal was added and the mixture allowed to reflux for 35 minutes. It was then filtered hot, passed through a pad of celite, and the filtrate was cooled in an ice bath. The solution was saturated with gaseous hydrogen chloride (1 hour) and the product precipitated out. The precipitate was collected by filtration, dried over P2O5 in a vacuum dessicator for 48 hours (79 g, 53%), and recrystallized 3 times from acetic acid. Further purification was carried out as follows. The material was dissolved in 200 ml of hot acetic acid and allowed to reflux for 30 minutes. It was then filtered hot and the filtrate was stored in a refrigerator overnight. The precipitate which resulted was filtered and dried at room temperature for several hours and then under high vacuum. The dry pale yellow product (61 g, 41%) melted at 244°-249° C. (Lit 254°-258° C.); Rf=0.35 (1 ml acetic acid: 1 ml H2O: 1.5 ml n-BuOH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice
Quantity
132 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-:1][S:2]([O-:5])(=O)=[O:3].[Ca+2].[C:7]([OH:18])(=[O:17])[C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1.OS(O)(=O)=O.O=S(=O)=O.C>O.[Hg]>[S:2]([C:15]1[CH:16]=[C:8]([C:7]([OH:18])=[O:17])[CH:9]=[CH:10][C:11]=1[C:12]([OH:14])=[O:13])([OH:5])(=[O:3])=[O:1] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Ca+2]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
190 g
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Hg]
Step Three
Name
ice
Quantity
132 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Five
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The light brown solution was stirred at 255°-260° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled overnight to room temperature
CUSTOM
Type
CUSTOM
Details
a precipitate had formed
CUSTOM
Type
CUSTOM
Details
was formed
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a precipitate formed
WAIT
Type
WAIT
Details
to stand for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
The solid acid thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 35 minutes
Duration
35 min
FILTRATION
Type
FILTRATION
Details
It was then filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
was saturated with gaseous hydrogen chloride (1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the product precipitated out
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 in a vacuum dessicator for 48 hours (79 g, 53%)
Duration
48 h
CUSTOM
Type
CUSTOM
Details
recrystallized 3 times from acetic acid
CUSTOM
Type
CUSTOM
Details
Further purification
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in 200 ml of hot acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
It was then filtered hot
CUSTOM
Type
CUSTOM
Details
was stored in a refrigerator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate which resulted
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried at room temperature for several hours
CUSTOM
Type
CUSTOM
Details
The dry pale yellow product (61 g, 41%) melted at 244°-249° C. (Lit 254°-258° C.)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
S(=O)(=O)(O)C1=C(C(=O)O)C=CC(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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